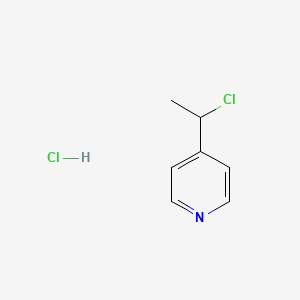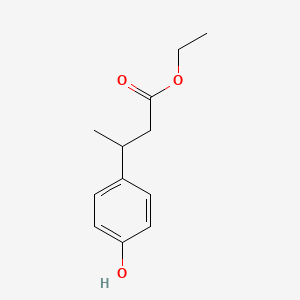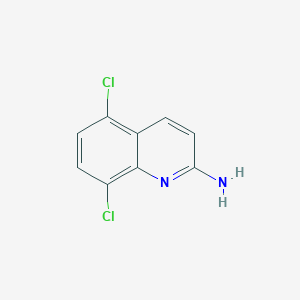
5,8-二氯喹啉-2-胺
描述
5,8-Dichloroquinolin-2-amine is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dichloroquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dichloroquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
包括“5,8-二氯喹啉-2-胺”在内的喹啉衍生物在抗癌研究中显示出可喜的结果 . 该化合物结构中的一部分5,8-喹啉二酮骨架是其生物活性的原因 .
抗菌应用
5,8-喹啉二酮骨架也表现出抗菌活性 . 这使得“5,8-二氯喹啉-2-胺”成为开发新型抗菌药物的潜在候选者。
抗真菌研究
除了抗菌特性外,5,8-喹啉二酮骨架还被发现具有抗真菌活性 . 这表明“5,8-二氯喹啉-2-胺”可用于开发抗真菌药物。
抗疟疾研究
5,8-喹啉二酮骨架被发现表现出抗疟疾活性 . 这使得“5,8-二氯喹啉-2-胺”成为开发新型抗疟疾药物的潜在候选者。
药物发现
由于喹啉在工业和合成有机化学领域具有广泛的应用,它已成为一种重要的杂环化合物 . 它是药物发现中先导化合物的重要骨架 , 这表明“5,8-二氯喹啉-2-胺”可能在药物化学领域发挥重要作用。
合成有机化学
喹啉及其衍生物,包括“5,8-二氯喹啉-2-胺”,在合成有机化学中具有广泛的应用 . 它们可以用作合成复杂有机化合物的构建块。
作用机制
Target of Action
The primary targets of 5,8-Dichloroquinolin-2-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
5,8-Dichloroquinolin-2-amine interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The binding energy of 5,8-Dichloroquinolin-2-amine with these proteins is relatively low, which suggests a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 5,8-Dichloroquinolin-2-amine . This pathway is involved in cell survival, growth, and proliferation. When 5,8-Dichloroquinolin-2-amine binds to the proteins in this pathway, it can potentially inhibit these processes, leading to the suppression of cancer cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,8-Dichloroquinolin-2-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 5,8-Dichloroquinolin-2-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, one of the compounds similar to 5,8-Dichloroquinolin-2-amine, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of IC50 29.4 μM against a non-small cell lung cancer cell line, A549 .
属性
IUPAC Name |
5,8-dichloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJYLDKMMCLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


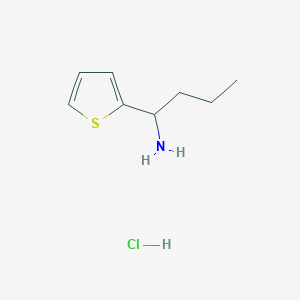
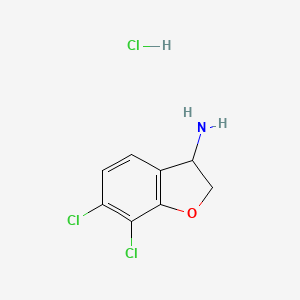
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)
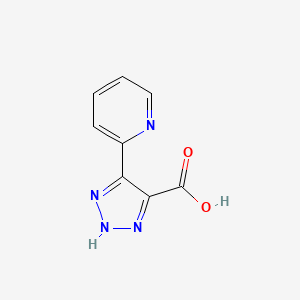
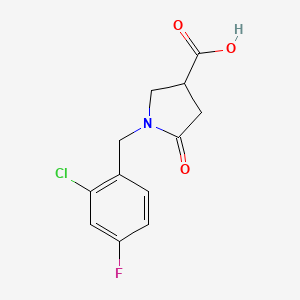
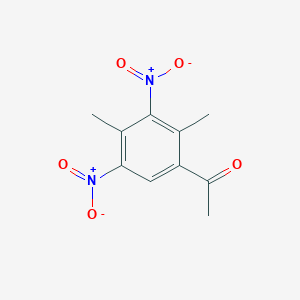
![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)
